3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
CAS No.:
Cat. No.: VC13320208
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN2O4 |
|---|---|
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
| Standard InChI | InChI=1S/C22H23ClN2O4/c23-17-4-1-15(2-5-17)18-13-16-3-6-20(27)19(21(16)29-22(18)28)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2 |
| Standard InChI Key | NLWZYHRABMWJTR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O |
| Canonical SMILES | C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound features a chromen-2-one backbone (C₉H₆O₂) substituted at positions 3, 7, and 8. Key structural elements include:
-
Position 3: A 4-chlorophenyl group (C₆H₄Cl) providing hydrophobic interactions.
-
Position 7: A hydroxyl group (-OH) enabling hydrogen bonding.
-
Position 8: A piperazine ring linked via a methylene bridge to a hydroxyethyl group (C₅H₁₁N₂O), enhancing solubility and receptor affinity .
Table 1: Molecular Data
Note: Discrepancies exist in molecular formulas across sources (e.g., C₂₂H₂₃ClN₂O₄ in), likely due to variations in salt forms or reporting errors.
Crystallographic Insights
While crystallographic data for this specific compound are unavailable, related piperazine-coumarin hybrids crystallize in orthorhombic systems (e.g., P2₁2₁2₁) with unit cell parameters a = 7.7152 Å, b = 10.6132 Å, c = 25.5990 Å . Intramolecular hydrogen bonds and π–π stacking are critical for stability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions:
-
Pechmann Condensation: Resorcinol and ethyl acetoacetate form 7-hydroxy-4-methylcoumarin .
-
Mannich Reaction: Introduction of the piperazine-hydroxyethyl moiety at position 8 using formaldehyde and piperazine derivatives.
-
Chlorophenyl Incorporation: Friedel-Crafts alkylation or Suzuki coupling adds the 4-chlorophenyl group.
Table 2: Key Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pechmann Condensation | H₂SO₄, 80°C, 4h | 75–85% |
| Mannich Reaction | Piperazine, formaldehyde, K₂CO₃, CH₃CN, reflux | 60–70% |
| Chlorophenyl Addition | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, DMF | 50–65% |
Reactivity Profile
-
Hydroxyl Group: Participates in esterification and glycosylation.
-
Piperazine Ring: Undergoes alkylation and acylation at the secondary amine.
-
Chromen-2-one Core: Susceptible to electrophilic substitution at positions 5 and 6 .
Physicochemical Properties
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–218°C (decomp.) | DSC |
| Solubility | DMSO: 25 mg/mL; Water: <1 mg/mL | Shake-flask |
| LogP | 2.93 | Computational |
| pKa | 7.1 (phenolic -OH) | Potentiometric |
Stability: Degrades under UV light (t₁/₂ = 48h at 300 nm) and at temperatures >150°C.
Biological Activities and Mechanisms
Antiviral Activity
-
SARS-CoV-2 3CLpro Inhibition: IC₅₀ = 3.2 µM, outperforming rottlerin (IC₅₀ = 5.4 µM) . Binds the protease active site via hydrogen bonds with His41 and π–π interactions with Phe140 .
Carbonic Anhydrase Inhibition
-
hCA IX/XII Selectivity: Inhibits tumor-associated hCA IX (Kᵢ = 12 nM) and hCA XII (Kᵢ = 18 nM) over off-target isoforms (hCA I/II Kᵢ > 1 µM) .
Antimicrobial Effects
-
Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
-
Candida albicans: MIC = 16 µg/mL.
Therapeutic Applications
Oncology
-
Breast Cancer: Synergizes with fulvestrant, reducing ER+ MCF-7 cell viability by 80% at 10 µM .
-
Prostate Cancer: Inhibits LNCaP cell proliferation (IC₅₀ = 5.7 µM) via CDK4/6-Rb pathway modulation .
Infectious Diseases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume